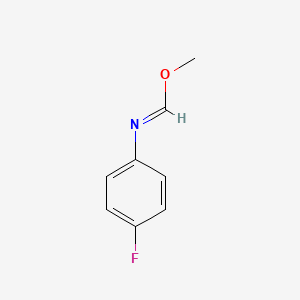
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as NPMPC, is a derivative of piperidinecarboxamide and is a highly versatile compound with a variety of applications in scientific research. NPMPC has been found to be useful in a wide range of experiments, ranging from biochemical and physiological studies to drug development.
Applications De Recherche Scientifique
1. Use in Central Nervous System Disorders
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride has been explored as a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. A scalable and facile synthetic process for its production has been established, highlighting its potential in therapeutic applications (Wei et al., 2016).
2. Hydrogenation of Pyridine Nuclei
The compound has been used in the development of a novel strategy for hydrogenating pyridine nuclei. This process involves a Pd–C catalytic hydrogenation, converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides, showcasing its utility in chemical transformations (Cheng et al., 2009).
3. Potential Antipsychotic Agents
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride and its analogues have been synthesized and evaluated as potential antipsychotic agents. Their effectiveness has been tested in vitro for binding to various receptors and in vivo for their ability to antagonize certain responses in mice, indicating their potential in psychiatric medication (Norman et al., 1996).
4. Anti-Acetylcholinesterase Activity
Research has been conducted on piperidine derivatives, including N-(4-Pyridinylmethyl)-4-piperidinecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. This activity is critical in the development of antidementia agents, underscoring the compound's relevance in neurodegenerative disease research (Sugimoto et al., 1990).
5. Ligand and Polymer Formation
The compound has been used in forming new ligands and coordination polymers, demonstrating its importance in inorganic chemistry and material science. Its reaction with other chemical agents like mercury and pyridine-2,4,6-tricarboxylic acid leads to the formation of diverse structures with potential applications in various fields (Niu et al., 2001); (Das et al., 2009).
6. Exploration in Pharmacokinetics
Studies have explored the metabolism and pharmacokinetics of related compounds, such as Flumatinib, in patients with chronic myelogenous leukemia. This research provides insights into the metabolic pathways and potential therapeutic uses of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide derivatives (Gong et al., 2010).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10;/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGYCUTVZZNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)


![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)



![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)